![molecular formula C17H19NO3 B2449343 1'-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one CAS No. 1797280-75-1](/img/structure/B2449343.png)
1'-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3’-piperidine]-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclobutanecarbonyl group attached to a spiro[2-benzofuran-3,3’-piperidine] core. The presence of both benzofuran and piperidine rings within its structure makes it an intriguing subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
benzofuran-1,4′-piperidine], is known to be a potent σ1 receptor ligand. The σ1 receptor is involved in the modulation of various neurotransmitter systems and can influence learning, memory, and mood .
Mode of Action
The structurally similar compound mentioned above acts as a σ1 receptor antagonist . Antagonists typically work by binding to the receptor and blocking its activation, thereby inhibiting the downstream effects.
Biochemical Pathways
The σ1 receptor is known to modulate various neurotransmitter systems, including glutamatergic, cholinergic, and dopaminergic pathways . The antagonism of the σ1 receptor can therefore potentially influence these pathways and their downstream effects.
Pharmacokinetics
benzofuran-1,4′-piperidine], is known to be rapidly metabolized by rat liver microsomes. Seven metabolites were identified, with an N-debenzylated metabolite and a hydroxylated metabolite being the major products . The metabolism was found to be mediated by the CYP3A4 isoenzyme .
Result of Action
benzofuran-1,4′-piperidine], displayed analgesic activity against neuropathic pain in the capsaicin pain model. This suggests that it may have potential therapeutic applications in the management of pain.
Biochemical Analysis
Molecular Mechanism
benzofuran-1,4′-piperidine], have been found to be potent σ1 receptor ligands. These compounds have extraordinarily high σ1/σ2 selectivity and do not interact with the human ether-a-go-go-related gene (hERG) cardiac potassium channel .
Metabolic Pathways
The metabolic pathways of 1’-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3’-piperidine]-1-one are not well-studied. Similar compounds, such as 1′-benzyl-3-methoxy-3H-spiro[2benzofuran-1,4′-piperidine], have been found to be rapidly metabolised by rat liver microsomes . Seven metabolites were unequivocally identified; an N-debenzylated metabolite and a hydroxylated metabolite were the major products .
Preparation Methods
The synthesis of 1’-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3’-piperidine]-1-one involves several steps, typically starting with the formation of the spirocyclic core. One common method involves the cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa(aza)dienes, catalyzed by BF3·Et2O . This reaction proceeds under mild conditions and yields the desired spirocyclic structure with high chemoselectivity. Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure high yield and purity.
Chemical Reactions Analysis
1’-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3’-piperidine]-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1’-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3’-piperidine]-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Biological Studies: It can be used in studies investigating the biological activity of spirocyclic compounds, including their interactions with various biological targets.
Material Science: The compound’s stability and structural properties make it suitable for applications in material science, such as the development of new polymers or advanced materials.
Comparison with Similar Compounds
1’-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3’-piperidine]-1-one can be compared with other spirocyclic compounds, such as:
Spirooxindoles: These compounds also feature a spirocyclic structure and are known for their biological activity and applications in drug discovery.
Spiropiperidines: Similar to the compound , spiropiperidines have a piperidine ring and are used in various medicinal chemistry applications.
Spirobenzofurans: These compounds share the benzofuran core and are studied for their potential therapeutic properties.
The uniqueness of 1’-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3’-piperidine]-1-one lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1'-(cyclobutanecarbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-15(12-5-3-6-12)18-10-4-9-17(11-18)14-8-2-1-7-13(14)16(20)21-17/h1-2,7-8,12H,3-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZGUNKBWKDWKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2449260.png)
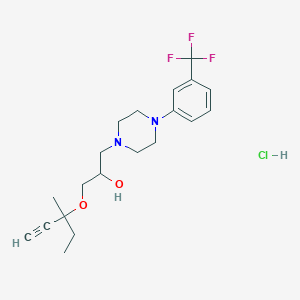
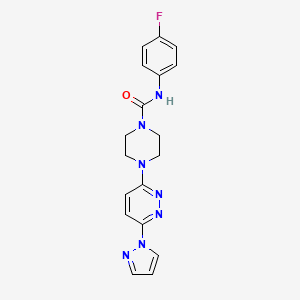
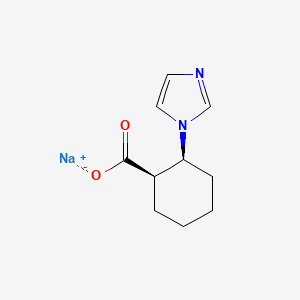
![4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2449265.png)
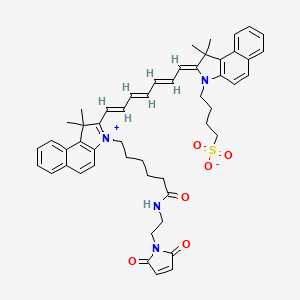
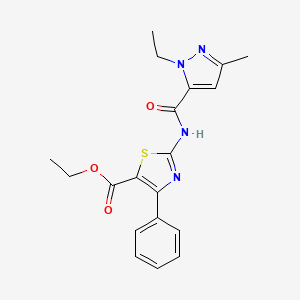
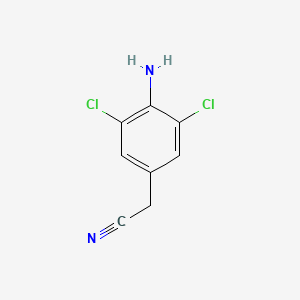
![2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide](/img/structure/B2449270.png)
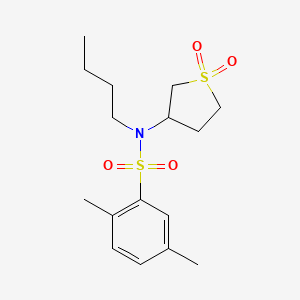
![N-{4-[2-(4-Chloro-phenyl)-thiazolidine-3-sulfonyl]-phenyl}-acetamide](/img/structure/B2449272.png)
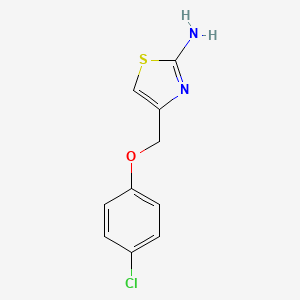
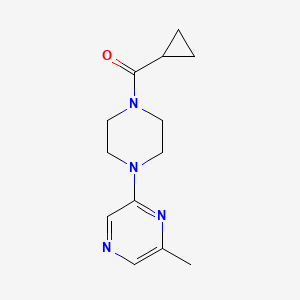
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2449282.png)
